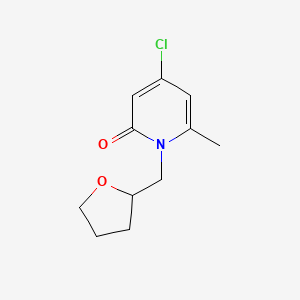

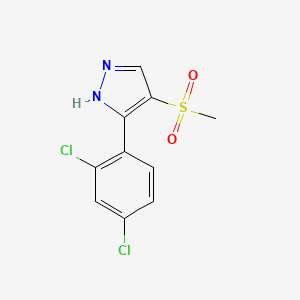

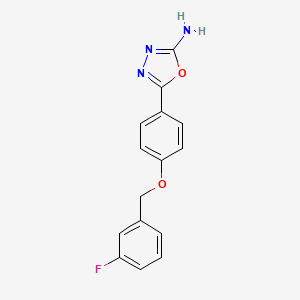

![molecular formula C12H14ClN5 B11779384 2-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidine](/img/structure/B11779384.png)

2-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-クロロ-4-(4-メチルピペラジン-1-イル)ピリド[3,2-d]ピリミジンは、ピリド[3,2-d]ピリミジンファミリーに属するヘテロ環式化合物です。この化合物は、ピリド[3,2-d]ピリミジン環の2位にクロロ基、4位に4-メチルピペラジン-1-イル基が存在することを特徴としています。特に医薬品化学および薬理学の分野における潜在的な治療用途により、大きな関心を集めています。

合成方法

合成経路と反応条件

2-クロロ-4-(4-メチルピペラジン-1-イル)ピリド[3,2-d]ピリミジンの合成は、通常、次の手順が含まれます。

ピリド[3,2-d]ピリミジン核の形成: ピリド[3,2-d]ピリミジン核は、2-アミノピリジンと適切なアルデヒドまたはケトンを酸性条件下で縮合反応させることで合成できます。

クロロ基の導入: クロロ基は、オキシ塩化リン(POCl3)または塩化チオニル(SOCl2)などの塩素化剤を使用して、2位に導入されます。

4-メチルピペラジン-1-イル基の結合: 最後のステップでは、塩基性条件下、通常は炭酸カリウム(K2CO3)または水素化ナトリウム(NaH)などの塩基を使用して、クロロ基を4-メチルピペラジンと求核置換反応させます。

工業生産方法

2-クロロ-4-(4-メチルピペラジン-1-イル)ピリド[3,2-d]ピリミジンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、高収率と高純度を確保するために反応条件を最適化し、多くの場合、連続フロー反応器や自動化システムを採用して効率とスケーラビリティを高めています。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidine typically involves the following steps:

Formation of the Pyrido[3,2-d]pyrimidine Core: The pyrido[3,2-d]pyrimidine core can be synthesized through a condensation reaction between 2-aminopyridine and a suitable aldehyde or ketone under acidic conditions.

Introduction of the Chloro Group: The chloro group is introduced at the 2-position using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Attachment of the 4-Methylpiperazin-1-yl Group: The final step involves the nucleophilic substitution reaction of the chloro group with 4-methylpiperazine under basic conditions, typically using a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often employing continuous flow reactors and automated systems to enhance efficiency and scalability.

化学反応の分析

反応の種類

2-クロロ-4-(4-メチルピペラジン-1-イル)ピリド[3,2-d]ピリミジンは、次のようなさまざまな化学反応を起こします。

求核置換: 2位にあるクロロ基は、アミン、チオール、またはアルコキシドなどの求核剤によって置換される可能性があります。

酸化と還元: この化合物は、特にピペラジン環で、酸化および還元反応を起こす可能性があり、N-オキシドまたは還元誘導体の生成につながります。

環化反応: この化合物は、環化反応に参加して縮合環系を形成し、構造的多様性を高めることができます。

一般的な試薬と条件

求核置換: アミン、チオール、アルコキシドなどの試薬を塩基性条件下(例:K2CO3、NaH)で使用します。

酸化: 過酸化水素(H2O2)またはm-クロロ過安息香酸(m-CPBA)などの酸化剤。

還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの還元剤。

形成される主な生成物

求核置換: 置換ピリド[3,2-d]ピリミジン誘導体の形成。

酸化: N-オキシドの形成。

還元: 電子特性が変化した還元誘導体の形成。

科学研究への応用

化学: 複雑なヘテロ環式化合物の合成のためのビルディングブロックとして使用されています。

生物学: タンパク質や核酸など、生体高分子との相互作用について調査されています。

医学: 重要な酵素や経路を阻害する能力により、抗がん剤、抗ウイルス剤、抗菌剤としての可能性が探求されています。

産業: 新しい材料や化学プロセスの開発に利用されています。

科学的研究の応用

Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

Biology: Investigated for its interactions with biological macromolecules, including proteins and nucleic acids.

Medicine: Explored for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to inhibit key enzymes and pathways.

Industry: Utilized in the development of novel materials and chemical processes.

作用機序

2-クロロ-4-(4-メチルピペラジン-1-イル)ピリド[3,2-d]ピリミジンの作用機序は、特定の分子標的との相互作用を伴い、さまざまな生体経路の調節につながります。この化合物は、細胞周期の調節とシグナル伝達に重要な役割を果たす、サイクリン依存性キナーゼ(CDK)やホスホイノシチド3-キナーゼ(PI3K)などの酵素を阻害することが知られています。これらの酵素の活性部位に結合することで、この化合物はそれらの正常な機能を阻害し、癌細胞の細胞周期停止とアポトーシスにつながります。

類似の化合物との比較

2-クロロ-4-(4-メチルピペラジン-1-イル)ピリド[3,2-d]ピリミジンは、構造と生物活性に関して、他の類似の化合物と比較することができます。

2-クロロ-4-モルホリノピリド[3,2-d]ピリミジン: ピペラジン環の代わりにモルホリン環を持つ類似の構造。

2-クロロ-4-チオモルホリノピリド[3,2-d]ピリミジン: チオモルホリン環を含み、異なる電子特性を提供します。

2-クロロ-4-(4,4-ジフルオロピペリジン-1-イル)ピリド[3,2-d]ピリミジン: ジフルオロピペリジン環を特徴とし、その親油性と代謝安定性を高めます。

これらの化合物は、共通のピリド[3,2-d]ピリミジンコアを共有していますが、置換基が異なり、生物活性と薬物動態プロファイルが異なります。

類似化合物との比較

2-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidine can be compared with other similar compounds in terms of structure and biological activity:

2-Chloro-4-morpholinopyrido[3,2-d]pyrimidine: Similar structure but with a morpholine ring instead of a piperazine ring.

2-Chloro-4-thiomorpholinopyrido[3,2-d]pyrimidine: Contains a thiomorpholine ring, offering different electronic properties.

2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyrido[3,2-d]pyrimidine: Features a difluoropiperidine ring, enhancing its lipophilicity and metabolic stability.

These compounds share a common pyrido[3,2-d]pyrimidine core but differ in their substituents, leading to variations in their biological activities and pharmacokinetic profiles.

特性

分子式 |

C12H14ClN5 |

|---|---|

分子量 |

263.72 g/mol |

IUPAC名 |

2-chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidine |

InChI |

InChI=1S/C12H14ClN5/c1-17-5-7-18(8-6-17)11-10-9(3-2-4-14-10)15-12(13)16-11/h2-4H,5-8H2,1H3 |

InChIキー |

HRYPVMKXLUEXKT-UHFFFAOYSA-N |

正規SMILES |

CN1CCN(CC1)C2=NC(=NC3=C2N=CC=C3)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

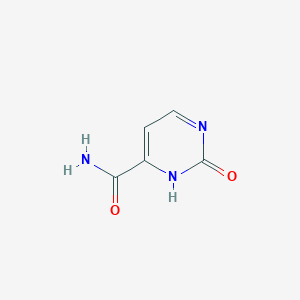

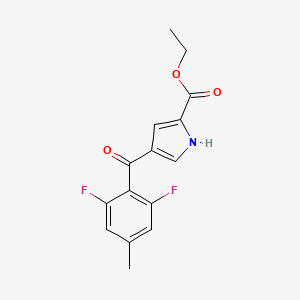

![2-(2-Methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11779309.png)

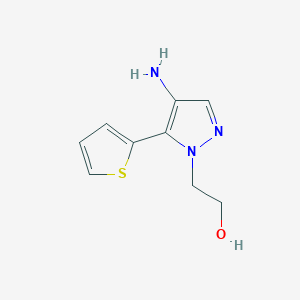

![N-(4-Butoxyphenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide](/img/structure/B11779312.png)

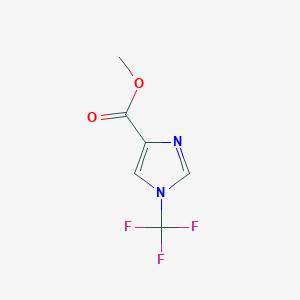

![6-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11779365.png)

![Isoxazolo[5,4-c]pyridazin-3-amine](/img/structure/B11779371.png)

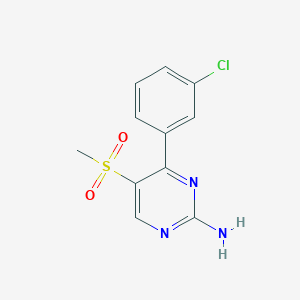

![2-Chloro-N-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B11779378.png)